6-azidohexanoic Acid
Overview
Description
6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This building block can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC), forming a stable amide bond .
Synthesis Analysis
The terminal azide group of 6-azidohexanoic acid allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .Molecular Structure Analysis
The empirical formula of 6-azidohexanoic acid is C6H11N3O2 . It has a molecular weight of 157.17 g/mol . The InChI key is JCORXJUUSVCJEP-UHFFFAOYSA-N .Chemical Reactions Analysis
The terminal azide group of 6-azidohexanoic acid can react with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction . This reaction is also known as click chemistry .Physical And Chemical Properties Analysis
6-Azidohexanoic acid is a liquid at room temperature . It has a refractive index of n/D 1.463 . It is soluble in DMF, DMSO, THF, chloroform, and dichloromethane . It has a density of 1.074 g/mL .Scientific Research Applications
Click Chemistry for Bioconjugation
6-azidohexanoic Acid: is widely used in click chemistry, a class of biocompatible chemical reactions that are ideal for bioconjugation. The terminal azide group of this compound allows for efficient conjugation with alkyne-containing compounds through a copper (I)-catalyzed cycloaddition reaction .
Crosslinking Agent
Due to its reactive azide group, 6-azidohexanoic Acid serves as an effective crosslinking agent. It can be used to create stable linkages between different molecular entities, which is crucial in materials science and polymer chemistry .
Synthesis of Chemical Probes
This compound is instrumental in the synthesis of chemical probes. These probes are essential tools for investigating biological systems, allowing researchers to label and track various biological processes .
Synthesis of Cellulose-Based Click Scaffolds
6-azidohexanoic Acid: is utilized in the synthesis of cellulose-based click scaffolds. These scaffolds have applications in tissue engineering and regenerative medicine, where they provide a matrix for cell growth and tissue formation .
Functionalization of Novel Compounds
It is also used in the functionalization of novel compounds, such as ethynylzinc (II) phthalocyanine, via click chemistry. This process is vital for creating new materials with specific properties for various industrial applications .
Production of Peptide Microarrays
Another application is in the production of peptide microarrays. These microarrays are used for high-throughput analysis of protein-protein interactions and can be produced via catalyst-free click chemistry using 6-azidohexanoic Acid .
Mechanism of Action
Target of Action
6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This compound primarily targets compounds containing alkyne groups . The azide group in 6-azidohexanoic acid can react with these alkyne groups, forming a stable triazole linkage .
Mode of Action
The mode of action of 6-azidohexanoic acid involves a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This reaction allows the azide group of 6-azidohexanoic acid to conjugate with compounds containing alkyne groups . Additionally, the terminal carboxylic acid of 6-azidohexanoic acid can react with primary amine groups in the presence of activators such as EDC or DCC, forming a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by 6-azidohexanoic acid are primarily related to the formation of stable triazole linkages and amide bonds . These reactions facilitate the synthesis of complex molecules, enabling various bioconjugation strategies .
Pharmacokinetics
The solubility of 6-azidohexanoic acid in various solvents such as dmf, dmso, thf, chloroform, and dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of the action of 6-azidohexanoic acid is the formation of stable triazole linkages and amide bonds . This enables the synthesis of complex molecules and facilitates various bioconjugation strategies, including crosslinking and the synthesis of chemical probes .
Action Environment
The action of 6-azidohexanoic acid can be influenced by various environmental factors. For instance, the copper (I)-catalyzed cycloaddition reaction (click chemistry) requires a well-ventilated environment . Additionally, the compound should be stored at temperatures between -15°C to -25°C to maintain its stability and efficacy. The compound’s reactivity can also be affected by moisture, so it should be allowed to equilibrate to room temperature before opening to avoid moisture condensation .
Safety and Hazards
6-Azidohexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
properties
IUPAC Name |
6-azidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORXJUUSVCJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452913 | |
Record name | 6-azidohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-azidohexanoic Acid | |
CAS RN |
79598-53-1 | |
Record name | 6-azidohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azidohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-azidohexanoic acid particularly useful for labeling large peptides like pHLIP?
A1: Traditional methods for radiolabeling peptides with fluorine-18 ([18F]) often struggle with larger molecules. The research highlights the successful use of 6-azidohexanoic acid as a linker, attached to the N-terminus of the pHLIP peptide []. This allows for a two-step labeling approach: First, a novel [18F]-labeled prosthetic group (6-[18F]fluoro-2-ethynylpyridine) is synthesized. Then, the azide group on the modified pHLIP readily reacts with the alkyne group of the prosthetic group via CuAAC "click chemistry" []. This strategy simplifies the [18F] labeling of large peptides, offering a more efficient and reliable alternative for developing potential PET tracers [].
Q2: Besides peptide labeling, what other applications utilize the "click" reactivity of 6-azidohexanoic acid?
A2: The research demonstrates the versatility of 6-azidohexanoic acid in various applications:
- Multimerization of bioactive peptides: By attaching multiple 6-azidohexanoic acid-modified peptides to a scaffold containing multiple alkyne groups, researchers can create multivalent constructs []. This has implications for enhancing binding affinity and potentially improving the efficacy of peptide-based therapeutics.
- Synthesis of polymer monolithic columns: 6-azidohexanoic acid can be incorporated into polymer monoliths during their synthesis via a "one-pot" process combining free radical polymerization and CuAAC "click" chemistry []. This allows for the facile creation of stationary phases for capillary liquid chromatography with tunable properties, enabling separations based on hydrophobic, hydrophilic, and cation-exchange interactions [].
- Development of water-soluble drug conjugates: 6-azidohexanoic acid can be used to conjugate a therapeutic molecule like camptothecin (CPT) to a water-soluble polymer, such as polyoxetane []. This approach enhances the water solubility and cytocompatibility of the drug while retaining its activity [].
Q3: Are there any concerns regarding the stability of 6-azidohexanoic acid-containing compounds?
A4: The research on [18F]-labeled pHLIP provides data on the in vitro stability of the conjugate []. The results show that [18F]-D-WT-pHLIP, containing the 6-azidohexanoic acid linker and the triazole ring, remained remarkably stable in both human and mouse plasma over 120 minutes []. This stability is crucial for its potential use as a PET tracer and suggests that the incorporation of 6-azidohexanoic acid does not necessarily compromise the stability of the final conjugate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.